molecular formula C10H10N2 B12824458 2-Allyl-1H-benzo[d]imidazole

2-Allyl-1H-benzo[d]imidazole

Cat. No.: B12824458
M. Wt: 158.20 g/mol
InChI Key: NMRACTVLHDREKB-UHFFFAOYSA-N
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Description

2-Allyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with an allyl group attached to the nitrogen atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the allyl group. One common method is the condensation of o-phenylenediamine with an allyl-substituted aldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities. .

    Medicine: 2-Allyl-1H-benzo[d]imidazole derivatives have shown promise as anticancer agents.

    Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 2-Allyl-1H-benzo[d]imidazole varies depending on its application:

Comparison with Similar Compounds

Uniqueness of 2-Allyl-1H-benzo[d]imidazole: The presence of the allyl group in this compound imparts unique chemical reactivity and biological activity. This compound can undergo specific reactions that are not possible with other benzimidazole derivatives.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-prop-2-enyl-1H-benzimidazole

InChI

InChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2,(H,11,12)

InChI Key

NMRACTVLHDREKB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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